1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Lipophilicity Partition Coefficient Process Chemistry

Generic substitution in chlorantraniliprole synthesis risks yield loss and costly side-product remediation. The ethyl and 3-chloro substituents on this piperazine-pyridine scaffold are structurally non-negotiable for downstream coupling efficiency. • Proven ≥95% purity (mode across major suppliers) minimizes impurities that derail the pyrazole-carboxylic acid coupling step. • Defined LogP (~1.88) and MW (225.72 g/mol) enable predictable workup and QC by HPLC/LC-MS. • Multi-kilogram to multi-ton supply chains depend on this exact intermediate for cost-effective chlorantraniliprole manufacture. Bulk packaging and ambient shipping streamline industrial procurement.

Molecular Formula C11H16ClN3
Molecular Weight 225.72
CAS No. 1280786-84-6
Cat. No. B596010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
CAS1280786-84-6
Molecular FormulaC11H16ClN3
Molecular Weight225.72
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
InChIKeyPQNPCCOIXGMFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropyridin-2-yl)-4-ethylpiperazine: Key Chlorantraniliprole Intermediate


1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (CAS 1280786-84-6), also known as 3-Chloro-2-(4-ethylpiperazino)pyridine, is a heterocyclic organic compound of the piperazine class, characterized by a pyridine core substituted with a 3-chloro group and a 4-ethylpiperazine moiety [1]. It is a critical, high-demand intermediate specifically employed in the commercial synthesis of the widely used anthranilic diamide insecticide, chlorantraniliprole [2]. Its role as a precise chemical building block makes it a strategic procurement target for industrial-scale agrochemical manufacturing rather than a standalone bioactive molecule.

1
Ethyl-piperazine intermediate specific for chlorantraniliprole synthesis
2
3-chloropyridine scaffold required for correct downstream coupling
3
Reported high-purity grade reduces impurity load in multi-step processing

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine: Generic Substitution Risks


Procurement of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine cannot be approached with a generic substitution mindset. As a critical intermediate in the multi-step synthesis of chlorantraniliprole [1], its molecular integrity—specifically the presence of the ethyl group on the piperazine ring and the 3-chloro substituent on the pyridine—is non-negotiable for downstream reaction efficiency and product yield. Even minor impurities or structurally analogous piperazine derivatives (e.g., methyl, unsubstituted, or isomeric variants) can significantly alter reaction kinetics, introduce unwanted side products, or completely derail the final synthetic route [2]. The following quantitative evidence demonstrates why this specific compound offers a verifiable and significant advantage over its closest in-class and synthetic analogs, directly impacting process economics and final product quality.

!
Methyl or unsubstituted piperazine analogs may shift logP and reduce extraction efficiency during workup.
!
Unsubstituted piperazine variants lack the required rotatable bond count, potentially altering reaction conformation.
!
Lower purity grades (e.g., 95%) can introduce higher impurity burden, affecting downstream yield and purity.

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine: Analogs Comparison


LogP: Ethyl vs. Methyl Substituent Impact

The calculated XLogP3-AA value for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is 2.0, which is significantly higher than that of its closest structural analog, 1-(3-Chloropyridin-2-yl)-4-methylpiperazine (XLogP3-AA = 1.7) [1]. This quantified difference in lipophilicity arises directly from the ethyl substituent versus the methyl group. In an industrial synthesis setting, this higher logP translates to markedly improved organic-phase partitioning during liquid-liquid extraction workup, enhancing separation efficiency from aqueous reaction mixtures and reducing solvent usage [2].

Lipophilicity (LogP)
Head-to-head
Ethyl analog XLogP3-AA 2.0
Methyl analog XLogP3-AA 1.7
Δ +0.3
Reported higher logP may support improved organic-phase extraction.
Calculated via XLogP3 algorithm; extraction context review.
Lipophilicity Partition Coefficient Process Chemistry Extraction Efficiency

Commercial Purity Advantage

For procurement purposes, the availability of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine at a commercial purity of 98% represents a verifiable advantage over the more commonly offered 95% purity grade for this compound class . A 3% absolute purity difference significantly reduces the burden of byproducts in the next reaction step. For a 100 kg batch of a downstream intermediate, this equates to 3 kg less impurity load in the reaction vessel, potentially improving yield and reducing the need for costly, time-consuming purification steps [1].

Commercial Purity
Reported
98%
vs. typical 95% grade
Higher reported purity may reduce impurity carryover in subsequent steps.
Vendor specification review recommended.
Chemical Purity Sourcing Process Chemistry Quality Control

Molecular Flexibility: Rotatable Bond Count

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine possesses a rotatable bond count of 2, a direct consequence of its ethyl substituent [1]. This contrasts with its N-unsubstituted piperazine analog, 1-(3-Chloropyridin-2-yl)piperazine, which has only 1 rotatable bond [2]. This added conformational flexibility, while subtle, can profoundly influence the compound's behavior in subsequent reactions, its ability to adopt specific binding conformations, or its solid-state packing for crystallization. For a procurement scientist, this physical property difference confirms that the compound is not a mere structural variant but possesses distinct molecular dynamics that could be exploited or required in a specific synthetic sequence.

Rotatable Bonds
Head-to-head
Ethyl analog 2 bonds
Unsubstituted analog 1 bond
+1 rotatable bond
Additional bond may influence reaction conformation and solubility.
Computed by Cactvs; context-dependent relevance.
Molecular Dynamics Conformational Flexibility Receptor Binding Crystallization

Molecular Weight for Quality Control

The exact molecular weight of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is 225.72 g/mol [1], which is significantly higher than that of its methyl analog (211.69 g/mol) and its unsubstituted piperazine analog (197.66 g/mol) [2]. In procurement and quality control (QC) settings, this precise mass difference is a fundamental and unambiguous identifier. It serves as the primary confirmation tool via LC-MS or GC-MS upon receipt of material, ensuring the correct compound has been supplied and that no inadvertent substitution or cross-contamination with a lower molecular weight analog has occurred. This simple, verifiable metric is a cornerstone of supply chain integrity and quality assurance for any laboratory or production facility.

Molecular Weight ID
Head-to-head
225.72 g/mol
vs. 211.69 (methyl) & 197.66 (unsubst.)
Reported MW difference supports unambiguous LC-MS identity confirmation.
Calculated from C11H16ClN3; QC identity context.
Quality Control Analytical Chemistry Supply Chain Integrity Mass Spectrometry

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine: Key Applications


Industrial Chlorantraniliprole Synthesis

This is the primary and most economically significant application for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine. It serves as the direct precursor to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a pivotal intermediate in the synthesis of chlorantraniliprole, a leading anthranilic diamide insecticide [1]. The high commercial purity (98%) and the unique LogP properties [2] of this specific intermediate directly contribute to improved reaction yields and streamlined workup in the multi-kilogram to multi-ton manufacturing processes, making its procurement essential for cost-effective and high-purity production of the final active ingredient [3].

Chlorantraniliprole Analogs for SAR Studies

For agrochemical discovery and structure-activity relationship (SAR) studies, this compound is a versatile starting material for generating libraries of novel anthranilic diamide analogs. Its distinct ethyl substituent and calculated LogP [2] provide a unique physicochemical profile compared to methyl or unsubstituted analogs [4]. Researchers use it to explore how modifications to the piperazine moiety impact insecticidal potency, selectivity, and target-site binding at the ryanodine receptor. The ability to source this compound in high purity (98%) is critical for ensuring that observed biological effects are attributable to the target molecule and not to confounding impurities from a lower-grade starting material.

Analytical Method Development & Reference Standard

Due to its well-defined physical properties, including an exact molecular weight of 225.72 g/mol [5] and a precise molecular formula (C11H16ClN3) [6], 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is an ideal candidate for development and validation of analytical methods. It can be used as a reference standard in HPLC and LC-MS assays to monitor the synthesis of chlorantraniliprole and its related substances. The availability of a high-purity grade (98%) ensures that the standard material itself does not introduce significant analytical error. The distinct molecular weight allows for unambiguous identification and quantification in complex reaction mixtures.

Application
Selection Property
Validation Focus
Chlorantraniliprole synthesis
Ethyl-substituted intermediate, high purity
Process yield and impurity profiling
Analog SAR studies
Distinct ethyl substituent and lipophilicity
Structure-activity relationship and target binding
Reference standard / method development
Precise molecular weight and formula
LC-MS identity confirmation and purity assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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